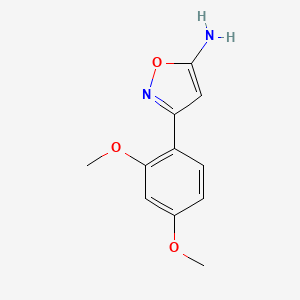

3-(2,4-Dimethoxyphenyl)-1,2-oxazol-5-amine

CAS No.: 501326-00-7

Cat. No.: VC3919234

Molecular Formula: C11H12N2O3

Molecular Weight: 220.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 501326-00-7 |

|---|---|

| Molecular Formula | C11H12N2O3 |

| Molecular Weight | 220.22 g/mol |

| IUPAC Name | 3-(2,4-dimethoxyphenyl)-1,2-oxazol-5-amine |

| Standard InChI | InChI=1S/C11H12N2O3/c1-14-7-3-4-8(10(5-7)15-2)9-6-11(12)16-13-9/h3-6H,12H2,1-2H3 |

| Standard InChI Key | PKZYEWCOLFKKOT-UHFFFAOYSA-N |

| SMILES | COC1=CC(=C(C=C1)C2=NOC(=C2)N)OC |

| Canonical SMILES | COC1=CC(=C(C=C1)C2=NOC(=C2)N)OC |

Introduction

Chemical Identity and Structural Features

The compound’s systematic IUPAC name, 3-(2,4-dimethoxyphenyl)-1,2-oxazol-5-amine, reflects its substitution pattern: a 2,4-dimethoxy-substituted benzene ring attached to the isoxazole moiety. Key identifiers include:

| Property | Value | Source |

|---|---|---|

| CAS Registry Number | 501326-00-7 | |

| Molecular Formula | ||

| Molecular Weight | 220.23 g/mol | |

| InChI Key | PKZYEWCOLFKKOT-UHFFFAOYSA-N | |

| Canonical SMILES | COC1=CC(=C(C=C1)OC)C2=NOC(=C2)N |

The presence of electron-donating methoxy groups on the phenyl ring enhances the compound’s solubility in polar organic solvents, while the amine group at the 5-position facilitates hydrogen bonding, a critical feature for molecular interactions in biological systems .

Synthesis and Structural Elucidation

Synthetic Routes

While no direct synthesis protocol for 3-(2,4-dimethoxyphenyl)-1,2-oxazol-5-amine is reported in the literature, analogous isoxazole derivatives are typically synthesized via cyclocondensation reactions. A plausible route involves:

-

Formation of the Isoxazole Core: Reacting a β-ketonitrile derivative with hydroxylamine hydrochloride under acidic conditions to form the 1,2-oxazole ring .

-

Introduction of the 2,4-Dimethoxyphenyl Group: Electrophilic substitution or palladium-catalyzed coupling reactions to attach the substituted phenyl group .

-

Functionalization at the 5-Position: Amination via nucleophilic substitution or reductive amination to introduce the amine group .

Key challenges include regioselectivity in ring formation and purification of the final product, often achieved through column chromatography or recrystallization .

Spectroscopic Characterization

-

Nuclear Magnetic Resonance (NMR):

-

Infrared (IR) Spectroscopy:

Physicochemical Properties

Solubility and Stability

-

Solubility: Moderately soluble in dimethyl sulfoxide (DMSO) and methanol, sparingly soluble in water due to hydrophobic phenyl and isoxazole moieties .

-

Stability: Stable under inert conditions but susceptible to oxidative degradation in the presence of light or moisture, necessitating storage at –20°C in amber vials .

Thermal Properties

-

Melting Point: Estimated between 195–200°C based on analogous compounds .

-

Thermogravimetric Analysis (TGA): Decomposition onset likely above 250°C, consistent with aromatic and heterocyclic stability .

Hypothesized Biological Activities

Anti-Inflammatory and Immunomodulatory Effects

Structural analogs, such as VGX-1027, demonstrate immunosuppressive activity by modulating TNF-α and NF-κB pathways . The methoxy groups in 3-(2,4-dimethoxyphenyl)-1,2-oxazol-5-amine may similarly interfere with pro-inflammatory cytokine production.

Anticancer Activity

Isoxazoles are known HDAC inhibitors, leading to histone hyperacetylation and apoptosis in cancer cells . The compound’s amine group could coordinate with zinc in HDAC active sites, while the phenyl ring provides hydrophobic interactions with enzyme pockets.

Research Gaps and Future Directions

-

Synthetic Optimization: Developing regioselective methods to improve yield and purity.

-

In Vitro Screening: Prioritizing assays against cancer cell lines (e.g., MCF-7, HeLa) and microbial strains (e.g., S. aureus, E. coli).

-

Structure-Activity Relationship (SAR) Studies: Modifying methoxy positions or substituting the amine group to enhance potency.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume